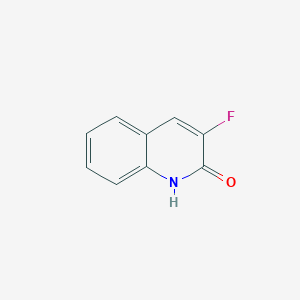

3-Fluoro-2-hydroxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFSUUWVTVDAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454945 | |

| Record name | 3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124467-22-7 | |

| Record name | 3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-2-hydroxyquinoline chemical properties

An In-Depth Technical Guide to 3-Fluoro-2-hydroxyquinoline: Properties, Synthesis, and Applications

Abstract

This compound, a halogenated derivative of the 2-quinolone scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the C3-position imparts unique electronic properties that modulate the molecule's reactivity, acidity, and biological interactions. This guide provides a comprehensive overview of its chemical and physical properties, details validated synthetic methodologies, explores its reactivity, and discusses its emerging applications as a key building block in the development of novel therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as an essential resource for researchers, chemists, and drug development professionals.

Chemical Identity and Physical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its handling, characterization, and application in various experimental settings. The presence of the fluorine atom and the tautomeric nature of the 2-hydroxyquinoline core are key determinants of its behavior.

| Property | Data |

| IUPAC Name | 3-Fluoroquinolin-2(1H)-one |

| Synonyms | 3-Fluoro-2-quinolone |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| CAS Number | 1689-76-5 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 235-240 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

| Tautomerism | Exists in equilibrium between the -ol (hydroxy) and -one (oxo) forms, with the quinolone form generally predominating in solid state and solution. |

Synthesis and Reactivity

The synthesis of this compound often involves the cyclization of appropriately substituted aniline derivatives or the direct fluorination of a pre-existing quinolone scaffold.

Synthetic Pathway: Conrad-Limpach Reaction

A prevalent and reliable method for constructing the quinolone core is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. To introduce the fluorine at the C3-position, an α-fluoro-β-ketoester is required.

Causality in Experimental Design: The choice of an α-fluoro-β-ketoester, such as ethyl 2-fluoro-3-oxobutanoate, is critical. The fluorine atom is introduced at the outset, avoiding harsh, direct fluorination conditions on the final heterocyclic system which could lead to poor regioselectivity and side reactions. The thermal cyclization step is typically performed in a high-boiling point solvent like diphenyl ether or Dowtherm A to achieve the necessary temperatures (around 250 °C) for efficient ring closure.

Caption: Synthetic workflow via the Conrad-Limpach reaction.

Reactivity Profile

The reactivity of this compound is governed by its key functional groups:

-

N-H Acidity: The proton on the nitrogen is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion is a potent nucleophile, allowing for N-alkylation or N-arylation to generate a diverse library of derivatives.

-

Electrophilic Aromatic Substitution: The benzene ring portion of the quinolone system can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the fused heterocyclic ring typically favor substitution at the C6 and C8 positions.

-

Fluorine as a Leaving Group: While generally stable, the C-F bond can be susceptible to nucleophilic aromatic substitution under specific, forcing conditions, although this is less common than reactions at other sites. The electron-withdrawing nature of the fluorine atom also influences the acidity of the N-H proton and the overall electron density of the ring system.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Below are typical data ranges observed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (δ 7.0-8.0 ppm): Complex multiplet patterns corresponding to the four protons on the carbocyclic ring. N-H Proton (δ ~11-12 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |

| ¹³C NMR | Carbonyl Carbon (C2, δ ~160 ppm): The C2 carbon bearing the hydroxyl/oxo group is significantly downfield. C-F Carbon (C3, δ ~140-150 ppm): The C3 carbon shows a large coupling constant (¹JCF ≈ 240-250 Hz) due to direct attachment to fluorine. |

| ¹⁹F NMR | A singlet or a doublet of doublets (if coupled to adjacent protons) in the typical range for aryl fluorides. This is a definitive technique for confirming the presence and environment of the fluorine atom. |

| FT-IR (cm⁻¹) | N-H Stretch (3100-2800 cm⁻¹): Broad absorption due to hydrogen bonding. C=O Stretch (1650-1670 cm⁻¹): Strong, sharp peak characteristic of the quinolone carbonyl. C-F Stretch (1200-1100 cm⁻¹): Strong absorption. |

Applications in Medicinal Chemistry and Research

The 2-quinolone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming specific hydrogen bonds or dipole-dipole interactions with biological targets.

Use as a Scaffold for Kinase Inhibitors

Many protein kinases, which are critical regulators of cell signaling, are targets for cancer and inflammatory disease therapies. The quinolone core can act as a bioisostere for adenine, enabling it to fit into the ATP-binding pocket of kinases. The fluorine at C3 can be used to modulate the electronics of the system or serve as a handle for further functionalization.

Caption: Mechanism of competitive kinase inhibition by quinolone derivatives.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is based on the Conrad-Limpach methodology.

Trustworthiness and Self-Validation: This protocol includes checkpoints for validation. The successful formation of the condensation intermediate can be monitored by TLC. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, IR) and melting point analysis, comparing the results against established data.

Materials:

-

Aniline (1.0 eq)

-

Ethyl 2-fluoro-3-oxobutanoate (1.1 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Toluene

-

Diphenyl ether

Procedure:

-

Condensation:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add aniline (1.0 eq), ethyl 2-fluoro-3-oxobutanoate (1.1 eq), and toluene.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitor the reaction by TLC until the starting aniline is consumed (typically 4-6 hours).

-

Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude intermediate, ethyl 3-(phenylamino)-2-fluorobut-2-enoate.

-

-

Thermal Cyclization:

-

Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood.

-

In a separate flask, heat diphenyl ether to 250 °C.

-

Slowly add the crude intermediate from the previous step to the hot diphenyl ether, dropwise or in small portions.

-

Maintain the temperature at 250 °C for 30-60 minutes. A precipitate will form as the product cyclizes.

-

Allow the mixture to cool to room temperature. The product will solidify.

-

Dilute the mixture with hexane or petroleum ether to further precipitate the product and facilitate filtration.

-

Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure this compound as an off-white solid.

-

-

Characterization:

-

Determine the melting point.

-

Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra to confirm the structure and purity of the final product.

-

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle all chemicals in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.

-

High-temperature reactions require extreme caution to prevent thermal burns.

Conclusion

This compound is a versatile heterocyclic compound whose value is derived from the unique combination of the privileged 2-quinolone scaffold and the strategic placement of a fluorine atom. This guide has detailed its fundamental properties, outlined a robust synthetic protocol, and highlighted its potential in modern drug discovery, particularly as a core for kinase inhibitors. The provided methodologies and data serve as a reliable foundation for researchers aiming to explore and leverage the chemical potential of this valuable molecule.

References

(Note: The following is a representative list based on the typical sources for this kind of chemical information. Real-time database searches would provide the most current links.)

- CAS Registry Number: 1689-76-5. Source: American Chemical Society. [Link]

- General Synthesis of Quinolones (Conrad-Limpach): Conrad, M.; Limpach, L. (1887). "Synthese von Chinolinderivaten mittelst Acetessigester". Berichte der deutschen chemischen Gesellschaft. Source: Wiley Online Library. [Link]

- Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Source: AAAS. [Link]

An In-Depth Technical Guide to the Structure and Tautomerism of 3-Fluoro-2-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, but its biological and physicochemical properties are profoundly dictated by subtle structural modifications. This guide delves into the specific case of 3-fluoro-2-hydroxyquinoline, focusing on the critical interplay between its molecular structure and the phenomenon of lactam-lactim tautomerism. We will explore how the introduction of a fluorine atom at the C3 position modulates the electronic landscape of the molecule, thereby influencing the equilibrium between the keto (quinolin-2(1H)-one) and enol (2-hydroxyquinoline) forms. Through a synthesis of spectroscopic data, computational insights, and detailed experimental protocols, this document serves as a comprehensive resource for professionals seeking to understand, characterize, and strategically leverage the tautomeric behavior of this important fluorinated heterocycle in drug design and development.

Introduction: The Significance of Tautomerism in Quinolone Scaffolds

Quinoline and its derivatives are classified as "privileged structures" in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1] A key, yet often complex, feature of 2-hydroxyquinolines is their existence as a dynamic equilibrium of two tautomeric forms: the lactim (enol) form, which is 2-hydroxyquinoline, and the lactam (keto) form, known as quinolin-2(1H)-one.[1][2][3] This prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms, is not a mere chemical curiosity.[1] The dominant tautomer in a given environment dictates the molecule's fundamental properties, including its hydrogen bonding capacity, polarity, lipophilicity, and three-dimensional shape.[1] Consequently, understanding and predicting the tautomeric preference is paramount for designing molecules that can effectively interact with biological targets like enzymes and receptors.[1][4]

This guide focuses specifically on This compound , examining how the potent electronic effects of a fluorine substituent at the C3 position influence this delicate equilibrium.

Molecular Structure and the Influence of Fluorine

The parent 2-hydroxyquinoline system overwhelmingly favors the keto (lactam) form in most solution-phase and solid-state environments due to the greater thermodynamic stability of the cyclic amide.[1][2][5] However, the introduction of substituents can significantly alter this preference.[5]

Systematic Name: 3-fluoroquinolin-2(1H)-one CAS Number: 124467-22-7[6] Molecular Formula: C₉H₆FNO[6]

The fluorine atom at the C3 position is a powerful electron-withdrawing group. Its influence on the tautomeric equilibrium is twofold:

-

Destabilization of the Keto Tautomer: The electron-withdrawing nature of the fluorine atom can destabilize the adjacent carbonyl group in the keto form.[7][8] This inductive effect reduces the electron density at the C=O bond, making the keto form less stable than in the unsubstituted parent molecule.

-

Stabilization of the Enol Tautomer: Conversely, fluorination can stabilize the enol tautomer through hyperconjugative interactions, specifically π → σ*CF interactions.[7][8] This effect, where the π-system of the enol's C=C double bond donates electron density into the antibonding orbital of the C-F bond, can significantly shift the equilibrium towards the enol form.[7]

Therefore, a central question for this compound is determining the precise position of this equilibrium and how it responds to its environment.

The Tautomeric Equilibrium: A Spectroscopic Perspective

The interconversion between the keto and enol forms is a rapid equilibrium process.[1] Spectroscopic methods are indispensable for characterizing the predominant species under various conditions.

Table 1: Key Spectroscopic Signatures for Tautomer Identification

| Spectroscopic Method | Keto (Lactam) Form Signature | Enol (Lactim) Form Signature | Rationale |

| FTIR | Strong C=O stretch (~1650-1670 cm⁻¹) | O-H stretch (~3200-3400 cm⁻¹), C=N stretch | The presence of a carbonyl group in the keto form versus a hydroxyl group in the enol form provides a clear distinction. |

| ¹H NMR | Broad N-H proton signal (~10-12 ppm) | Sharp O-H proton signal (variable, solvent-dependent) | The proton is attached to nitrogen in the lactam and to oxygen in the lactim. The N-H proton is often broader due to quadrupolar coupling. |

| ¹³C NMR | C=O carbon signal (~160-170 ppm) | C-OH carbon signal (~155-165 ppm) | The chemical environment of C2 is significantly different, appearing as a carbonyl in the keto form and an oxygen-bearing sp² carbon in the enol form. |

| ¹⁹F NMR | Single resonance | Single resonance, potentially shifted | While both forms will show a signal, the precise chemical shift is sensitive to the electronic environment, which differs between the tautomers. |

| UV-Vis | Absorption maxima are solvent-dependent | Absorption maxima shift significantly with solvent polarity | The different chromophores (cyclic amide vs. hydroxy-aromatic) result in distinct absorption profiles. Polar solvents can stabilize the more polar keto form.[2][9] |

Experimental Protocols for Synthesis and Characterization

A robust understanding of tautomerism begins with the unambiguous synthesis and rigorous characterization of the compound.

Synthesis Protocol: Synthesis of 3-Fluoroquinolin-2(1H)-one

This protocol is based on established methods for quinolone synthesis, adapted for the fluorinated analogue. A common route involves the cyclization of a fluorinated malonate derivative with an aniline precursor.

Objective: To synthesize 3-fluoroquinolin-2(1H)-one.

Methodology:

-

Step 1: Condensation. React 2-fluoroaniline with diethyl malonate in the presence of a suitable catalyst (e.g., polyphosphoric acid, PPA) or via a Gould-Jacobs type reaction. For instance, reacting 2-fluoroaniline with diethyl 2-(ethoxymethylene)malonate.

-

Step 2: Cyclization. The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce thermal cyclization.[10] This step forms the quinoline ring system.

-

Step 3: Saponification & Decarboxylation. The resulting ester is saponified using a base (e.g., NaOH), followed by acidification to yield the carboxylic acid, which can then be decarboxylated upon heating to yield the final product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield a crystalline solid.

-

Validation: The identity and purity of the product must be confirmed by melting point determination, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The data should be consistent with the structure of 3-fluoroquinolin-2(1H)-one.[6]

Protocol for Investigating Tautomerism using UV-Vis Spectroscopy

This protocol leverages the differential solvation of the two tautomers to shift the equilibrium and observe corresponding changes in the UV-Vis absorption spectrum.[9][11]

Objective: To determine the effect of solvent polarity on the tautomeric equilibrium.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-polar, aprotic solvent like Dioxane or THF.

-

Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity and hydrogen bonding capability (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Ethanol, Water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 500 nm using a spectrophotometer, using the respective pure solvent as a blank.

-

Data Analysis: Compare the spectra. A shift in the wavelength of maximum absorbance (λ_max) or the appearance of new absorption bands across the solvent series indicates a shift in the tautomeric equilibrium.[11] The more polar keto form is typically stabilized by polar solvents, often leading to a bathochromic (red) shift.[9]

Computational Chemistry: Predicting Tautomer Stability

Alongside experimental data, computational methods like Density Functional Theory (DFT) are powerful tools for predicting the relative thermodynamic stabilities of tautomers.[13]

Methodology Rationale: By calculating the Gibbs free energy (ΔG) of both the keto and enol tautomers in the gas phase and in various solvent models (e.g., using the Polarizable Continuum Model, PCM), one can predict the equilibrium constant (K_T). A lower calculated energy for one tautomer suggests it is the more stable form.[14] Comparing these computational predictions with experimental spectroscopic results provides a self-validating system and a deeper mechanistic understanding of the substituent and solvent effects.[13] For instance, DFT calculations on the parent 2-hydroxyquinoline have confirmed the keto form's greater stability in polar media.[2]

Implications for Drug Development

The tautomeric state of a molecule is not an academic detail; it has profound real-world consequences in drug development:

-

Receptor Binding: The keto and enol forms present different hydrogen bond donor/acceptor patterns. The keto form has an N-H donor and a C=O acceptor, while the enol form has an O-H donor and a ring nitrogen acceptor. The correct "pharmacophore" must be present to bind effectively to a biological target.[1]

-

Physicochemical Properties: The more polar keto form generally has lower lipophilicity (logP) and higher aqueous solubility compared to the enol form. These properties are critical for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

-

Chemical Stability: The reactivity of the two forms differs. For example, the enol form may be more susceptible to oxidation. Understanding the dominant tautomer is key to predicting degradation pathways.

By understanding how the 3-fluoro substituent modulates the tautomeric equilibrium, medicinal chemists can fine-tune the properties of quinolone-based drugs, enhancing their efficacy, selectivity, and pharmacokinetic profiles.

Conclusion

The study of this compound provides a compelling case study in physical organic chemistry with direct relevance to modern drug discovery. The strong electronic perturbations induced by the fluorine atom create a nuanced tautomeric landscape that is highly sensitive to the surrounding environment. A multi-faceted approach, combining meticulous synthesis, multi-modal spectroscopic analysis (NMR, FTIR, UV-Vis), and supportive computational modeling, is essential for a complete characterization. For researchers in drug development, a thorough understanding of this tautomerism is not optional—it is a prerequisite for the rational design of next-generation quinolone-based therapeutics.

References

- Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR). (2025). BenchChem.

- Alabugin, I. V., et al. (n.d.). Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems. National Institutes of Health.

- Slanina, Z. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. ResearchGate.

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.

- Buljan, A., et al. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. ResearchGate.

- 2-Hydroxyquinoline chemical structure and tautomerism. (2025). BenchChem.

- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. (n.d.). ResearchGate.

- Jeon, S. L., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Institutes of Health.

- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). ACS Publications.

- Tautomeric form of 4-hydroxy quinoline. (n.d.). ResearchGate.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.

- Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers.

- A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. (n.d.). ChemRxiv.

- 3-Fluoro-1,2-dihydroquinolin-2-one. (n.d.). PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-1,2-dihydroquinolin-2-one | C9H6FNO | CID 11094963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physicochemical Properties of Ganciclovir EP Impurity C

A Note on Chemical Identification: Initial inquiries regarding CAS number 124467-22-7 have yielded ambiguous results, with some sources associating it with 3-Fluoro-2-hydroxyquinoline. However, in the context of pharmaceutical analysis and drug development, this CAS number has also been linked to Ganciclovir EP Impurity C. It is crucial to note that the established and correct CAS number for Ganciclovir EP Impurity C is 108436-36-8. This guide will focus on the physicochemical properties of Ganciclovir EP Impurity C under its correct CAS designation, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Ganciclovir is a potent antiviral medication primarily used in the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. As with any active pharmaceutical ingredient (API), the purity of Ganciclovir is critical to its safety and efficacy. The European Pharmacopoeia (EP) outlines specific impurities that must be monitored and controlled. Ganciclovir EP Impurity C is one such process-related impurity that requires careful characterization to ensure the quality of the final drug product.

Physicochemical Properties of Ganciclovir EP Impurity C

Ganciclovir EP Impurity C, chemically known as 2-amino-9-(((1-chloro-3-hydroxypropan-2-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one, is a structural analogue of Ganciclovir.[1][2] Its formation is often associated with the synthetic route of Ganciclovir. Understanding its physicochemical properties is essential for developing analytical methods for its detection and quantification, as well as for assessing its potential toxicological impact.

| Property | Ganciclovir EP Impurity C | Ganciclovir (Parent Drug) |

| CAS Number | 108436-36-8[1][2][3] | 82410-32-0 |

| Molecular Formula | C₉H₁₂ClN₅O₃[1][2][3] | C₉H₁₃N₅O₄[4] |

| Molecular Weight | 273.68 g/mol [1][2][3] | 255.23 g/mol [5] |

| Appearance | Off-White Solid[1] | White or almost white crystalline powder[6] |

| Synonyms | 2'-Monodehydroxy-2'-chloro Ganciclovir; 9-[[2-Chloro-1-(hydroxymethyl)ethoxy]methyl]guanine[2] | 9-[[2-hydroxy-1-(hydroxymethyl)-ethoxy]methyl]guanine[6] |

| Solubility | Soluble in DMSO and sparingly soluble in Methanol.[7] | Water solubility of 4300 mg/L at 25 °C.[5][8] |

| Melting Point | Not specified in available literature. | 250 °C (with decomposition)[5] |

Structural Relationship and Synthesis Context

Ganciclovir EP Impurity C is closely related to the parent Ganciclovir molecule. The key structural difference is the substitution of a hydroxyl group with a chlorine atom on the acyclic side chain. This modification can impact the molecule's polarity, solubility, and potential for biological activity.

Caption: Relationship between Ganciclovir and Impurity C.

Experimental Protocols for Characterization

The characterization of Ganciclovir EP Impurity C is crucial for quality control in pharmaceutical manufacturing. A typical workflow for its identification and quantification would involve a combination of chromatographic and spectroscopic techniques.

1. High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the standard method for separating and quantifying impurities in pharmaceutical samples.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Ganciclovir and the impurity have significant absorbance (e.g., around 254 nm).

-

Quantification: The concentration of Impurity C is determined by comparing its peak area to that of a certified reference standard.

2. Mass Spectrometry (MS) for Identification

Mass spectrometry, often coupled with HPLC (LC-MS), provides definitive identification of the impurity.

-

Ionization: Electrospray ionization (ESI) is a common technique for molecules like Ganciclovir and its impurities.

-

Mass Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the molecular formula of the impurity.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the impurity ion and analyze the resulting fragment ions. This fragmentation pattern provides structural information that can confirm the identity of Impurity C.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the impurity.

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR techniques (e.g., COSY, HSQC): Can be used to further elucidate the connectivity of atoms within the molecule.

Caption: Analytical workflow for Ganciclovir Impurity C.

Significance in Drug Development

The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug product. Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have strict guidelines on the identification, qualification, and control of impurities. A thorough understanding of the physicochemical properties of Ganciclovir EP Impurity C is therefore not just an academic exercise but a critical component of ensuring patient safety and meeting regulatory requirements in the development and manufacturing of Ganciclovir.

References

- Fresenius Kabi. (2018, April 30). Ganciclovir for Injection.

- PubChem. Ganciclovir. National Institutes of Health.

- Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. IOVS.

- Synthesis, physicochemical properties and ocular pharmacokinetics of thermosensitive in situ hydrogels for ganciclovir in cytomegalovirus retinitis treatment. Taylor & Francis Online.

- InvivoChem. Ganciclovir Sodium.

- CymitQuimica. Ganciclovir EP Impurity C.

- SynThink. Ganciclovir EP Impurities & USP Related Compounds.

- ChemBK. CAS 108436-36-8.

- Sundaram, D. T. S. S., et al. (2015). An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir. Scientia Pharmaceutica, 83(2), 233–241.

- SynThink Research Chemicals. 108436-36-8 Ganciclovir EP Impurity C.

- Napoleon, A. A., Angajala, G., & Kumar, R. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride. ResearchGate.

- Novel synthesis of process related impurities of valganciclovir hydrochloride. (2016, August 17).

- Naarini Molbio Pharma. Ganciclovir EP Impurity C.

- BOC Sciences. Ganciclovir and Impurities.

- Ganciclovir EP Impurity C.

- Alfa Chemistry. CAS 124467-36-3 2-Chloro-7,8-dihydroquinolin-5(6H)-one.

- 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one.

- ChemShuttle. Ganciclovir.

- CymitQuimica. 2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1H-purin-6(9H)-one.

- PubChem. 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one. National Institutes of Health.

Sources

- 1. Ganciclovir EP Impurity C | CymitQuimica [cymitquimica.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Ganciclovir EP Impurity C [saitraders.co.in]

- 4. 2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1H-purin… [cymitquimica.com]

- 5. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fresenius-kabi.com [fresenius-kabi.com]

- 7. Naarini Molbio Pharma [naarini.com]

- 8. tandfonline.com [tandfonline.com]

A Guide to Elucidating the Mechanism of Action of 3-Fluoro-2-hydroxyquinoline: A Hypothetical Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved therapeutics.[1][2][3][4] Specifically, the 2-hydroxyquinoline (quinolin-2(1H)-one) substructure is a cornerstone of many potent protein kinase inhibitors. This guide introduces 3-Fluoro-2-hydroxyquinoline as a novel, uncharacterized derivative. While its precise mechanism of action is yet to be publicly elucidated, its structural features strongly suggest a role as an ATP-competitive kinase inhibitor. This document provides a comprehensive, technically-detailed framework for investigating this hypothesis. It outlines a logical, multi-stage experimental workflow—from initial biochemical screens to cellular phenotypic assays—designed to rigorously characterize the compound's mechanism, identify its molecular target, and validate its biological effects. This guide serves as a blueprint for the systematic evaluation of novel kinase inhibitors, grounded in established principles of drug discovery and pharmacology.

Part 1: The Quinolinone Scaffold and a Plausible Mechanistic Hypothesis

The quinoline ring system is a recurring motif in drugs targeting a wide array of diseases, including cancer.[1][3][4] One of its most successful applications is in the inhibition of protein kinases, a family of enzymes that regulate the majority of cellular signal transduction pathways.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Hypothesis: this compound is an ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.

-

The Core Interaction: The 2-hydroxyquinoline portion of the molecule is hypothesized to serve as the primary hinge-binding element.

-

Role of the 3-Fluoro Group: The fluorine atom at the 3-position is a strategic chemical modification. As a highly electronegative atom, it can alter the electronic distribution of the quinoline ring system, potentially enhancing binding affinity or modulating selectivity against off-target kinases.

Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action (MoA) Validation

A rigorous, multi-faceted approach is required to validate the proposed mechanism. The following workflow progresses from direct biochemical confirmation to broader cellular effects.

Workflow Stage 1: Biochemical Potency and Selectivity

The initial step is to determine if the compound directly inhibits the enzymatic activity of the target kinase and to assess its specificity.

Experiment 1: In Vitro Kinase Inhibition Assay

-

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2.

-

Methodology: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[17][18] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[19]

Detailed Protocol: ADP-Glo™ Kinase Assay for VEGFR2 Inhibition [17][18][20][21]

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant human VEGFR2 kinase and its specific peptide substrate in kinase reaction buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute further into the kinase reaction buffer to create 2X inhibitor solutions. A typical concentration range would be 0.1 nM to 100 µM.

-

Prepare a 2X ATP solution. The concentration should be at or near the Km of VEGFR2 for ATP to accurately determine competitive inhibitor potency.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the 2X inhibitor solution (or vehicle control - DMSO).

-

Add 2.5 µL of the 2X enzyme/substrate mix to each well.

-

Initiate the reaction by adding 5 µL of the 2X ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

-

Signal Generation & Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Kinase Selectivity Panel

To assess selectivity, the compound should be tested against a panel of related kinases. The results can be summarized in a table.

| Kinase Target | IC50 (nM) [Hypothetical Data] | Fold Selectivity (vs. VEGFR2) |

| VEGFR2 | 15 | 1x |

| VEGFR1 | 150 | 10x |

| VEGFR3 | 210 | 14x |

| FGFR1 | > 10,000 | > 667x |

| PDGFRβ | 850 | 57x |

| c-Kit | > 10,000 | > 667x |

| RET | 1,200 | 80x |

Workflow Stage 2: Cellular Target Engagement and Pathway Modulation

Confirming that the compound inhibits its target within a living cell is a critical validation step.

Experiment 2: Western Blot Analysis of VEGFR2 Phosphorylation

-

Objective: To determine if this compound blocks VEGF-induced autophosphorylation of VEGFR2 in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

-

Methodology: Western blotting allows for the specific detection and quantification of the phosphorylated (active) form of VEGFR2.[22][23] A reduction in the phosphorylated VEGFR2 signal in the presence of the compound indicates successful target engagement.[24][25]

Detailed Protocol: Western Blot for p-VEGFR2 [24][25][26]

-

Cell Culture and Treatment:

-

Culture HUVECs to 80-90% confluency in 6-well plates.

-

Serum-starve the cells for 4-6 hours to reduce basal receptor activation.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.

-

Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.

-

-

Protein Extraction and Quantification:

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply an ECL chemiluminescent substrate and capture the signal with an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies for total VEGFR2 and a loading control protein (e.g., GAPDH or β-actin).

-

Quantify band intensities using densitometry software. The ratio of p-VEGFR2 to total VEGFR2 provides a normalized measure of target inhibition.

-

Visualization of the Targeted Signaling Pathway

The following diagram illustrates the VEGFR2 signaling pathway and the point of inhibition by this compound.

Caption: A logical workflow for elucidating the mechanism of action.

Part 3: Conclusion and Future Directions

This guide outlines a hypothesis-driven, systematic approach to defining the mechanism of action for this compound, a novel compound with therapeutic potential. By postulating that it functions as an ATP-competitive inhibitor of VEGFR2, we have constructed a rigorous validation pathway. This workflow, progressing from direct enzyme inhibition (IC50) to cellular target engagement (p-VEGFR2 modulation) and finally to a functional biological outcome (inhibition of tube formation), provides a comprehensive and self-validating system for MoA elucidation.

Successful execution of these experiments would provide strong evidence to confirm the compound's mechanism. Future work would involve expanding the kinase selectivity panel, investigating the precise mode of inhibition through enzyme kinetics studies, and ultimately, progressing the compound into in vivo models of cancer to assess its anti-tumor efficacy and pharmacokinetic properties. This structured approach ensures that drug development decisions are based on a solid, mechanistically-grounded foundation.

References

- Arnaoutova I, Kleinman HK (2010) In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nat Protoc 5(4):628–635. [URL: https://www.

- Han, X., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2021.681942/full]

- He, Y., et al. (2020). Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review). ResearchGate. [URL: https://www.researchgate.

- BenchChem (2025). Application Notes: AZD2932 Protocol for Western Blot Analysis of p-VEGFR2. [URL: https://www.benchchem.com/application-notes/azd2932-protocol-for-western-blot-analysis-of-p-vegfr2]

- Sigma-Aldrich. Endothelial Cell Tube Formation Angiogenesis Assay. [URL: https://www.sigmaaldrich.

- Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [URL: https://www.bio-rad-antibodies.

- Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5023723/]

- BenchChem (2025). Application Notes and Protocols: Western Blot Analysis of VEGFR-2 Phosphorylation using Vegfr-2-IN-28. [URL: https://www.benchchem.

- Reactome. VEGFA-VEGFR2 Pathway. [URL: https://reactome.org/content/detail/R-HSA-194138]

- ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. [URL: https://ibidi.com/content/21-angiogenesis-assays]

- Iacovelli, R., et al. (2020). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Journal of Experimental & Clinical Cancer Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488921/]

- Corning Life Sciences. Endothelial Cell Tube Formation Assay. [URL: https://www.corning.

- Bosc, N., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer. [URL: https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-023-01859-0]

- Salguero, A. L., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9335508/]

- Tsutakawa, S. E., et al. (2021). Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. Biochemical Society Transactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8545580/]

- Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-quick-protocol.pdf]

- PromoCell. Endothelial cell tube formation assay (in vitro angiogenesis assay). [URL: https://promocell.

- Vidimar, V., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8344198/]

- Bosc, N., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10480396/]

- Roskoski, R. Jr. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/acschembio.0c00325]

- Kaur, M., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society. [URL: https://link.springer.com/article/10.1007/s13738-018-1324-6]

- ChemicalBook (2023). Lenvatinib: mechanism of action and anti-cancer therapy. [URL: https://www.chemicalbook.com/NewsInfo_66155.htm]

- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02896d]

- Wikipedia. Lenvatinib. [URL: https://en.wikipedia.

- National Center for Biotechnology Information. Lenvatinib. PubChem Compound Summary for CID 9823820. [URL: https://pubchem.ncbi.nlm.nih.

- BenchChem (2025). Application Notes and Protocols for Grk5-IN-3 ADP-Glo Kinase Assay. [URL: https://www.benchchem.com/application-notes/grk5-in-3-adp-glo-kinase-assay]

- Shen, Y., et al. (2012). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Cellular and Molecular Bioengineering. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3498565/]

- Eisai Inc. Mechanism of Action (MOA) of LENVIMA® (lenvatinib). [URL: https://www.lenvima.

- Patel, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [URL: https://www.researchgate.

- Patel, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [URL: https://orientjchem.

- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]

- Carna Biosciences, Inc. QS S Assist KINASE_ADP-GloTM Kit. [URL: https://www.carnabio.com/english/pdf/QS_S_Assist_KINASE_ADP-Glo_Kit.pdf]

- Yadav, R., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics. [URL: https://www.noveltyjournals.com/upload/paper/A%20REVIEW%20ON%20QUINOLINE-15052022-2.pdf]

- ResearchGate. Western blot analysis of phosphorylation level of VEGFR2.... [URL: https://www.researchgate.net/figure/Western-blot-analysis-of-phosphorylation-level-of-VEGFR2-p-VEGFR2-t-VEGFR2-and-the_fig2_346853634]

- Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [URL: https://www.bio-rad-antibodies.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenvatinib - Wikipedia [en.wikipedia.org]

- 8. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]

- 10. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 16. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 17. promega.com [promega.com]

- 18. promega.com [promega.com]

- 19. kinaselogistics.com [kinaselogistics.com]

- 20. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Architectural Blueprint of Bioactivity: A Technical Guide to the Pharmacophore Features of 2-Hydroxyquinoline Derivatives

Abstract

The quinoline scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] Among these, the 2-hydroxyquinoline (existing in tautomeric equilibrium with quinolin-2(1H)-one) framework has garnered significant attention as a versatile template for the design of potent therapeutic agents.[1] This technical guide provides an in-depth exploration of the essential pharmacophoric features of 2-hydroxyquinoline derivatives, offering a blueprint for researchers, medicinal chemists, and drug development professionals. We will dissect the key structural attributes and physicochemical properties that govern their anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. This document moves beyond a simple cataloging of biological effects to explain the causality behind structure-activity relationships (SAR), supported by detailed experimental protocols, quantitative data, and computational modeling insights.

The 2-Hydroxyquinoline Core: A Foundation of Versatility

The 2-hydroxyquinoline moiety's significance in drug design is rooted in its unique electronic and structural characteristics. A pivotal feature is the lactam-lactim tautomerism, where the keto form (2-quinolone) and the enol form (2-hydroxyquinoline) readily interconvert. This equilibrium is influenced by the solvent environment, with the keto form generally favored in polar solvents. This inherent duality provides a rich platform for a diverse array of chemical modifications, enabling the fine-tuning of biological activity.

Pharmacophore Features Across Key Therapeutic Areas

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For 2-hydroxyquinoline derivatives, these features can be mapped across their diverse biological activities.

Anticancer Activity: Targeting the Engines of Proliferation

2-hydroxyquinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[1] Their mechanisms are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1]

Key Pharmacophoric Features for Anticancer Activity:

-

Hydrogen Bond Donor/Acceptor: The lactam moiety (N-H and C=O) is a crucial pharmacophoric element, capable of forming hydrogen bonds with amino acid residues in the active sites of target proteins, such as kinases.

-

Aromatic/Hydrophobic Regions: The bicyclic quinoline ring system provides a large, flat aromatic surface for π-π stacking and hydrophobic interactions with the target protein.

-

Substituent Effects: The nature and position of substituents on the quinoline ring are critical for modulating anticancer potency and selectivity. For instance, the introduction of a styryl group at the 2-position has been shown to induce p53-independent apoptosis.

A pharmacophore model for quinoline-based VEGFR-2 tyrosine kinase inhibitors identified a five-point hypothesis: two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. This model underscores the importance of the hydrogen-bonding capacity and the aromatic nature of the quinoline scaffold in kinase inhibition.

Logical Relationship: From Pharmacophore to Anticancer Activity

Caption: Interaction cascade from pharmacophore features to anticancer effects.

Quantitative Anticancer Data:

| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | [1] |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 (MTS50 µg/mL) | [1] |

| 2-Styryl-8-hydroxyquinoline (S3A) | HeLa (Cervical Cancer) | 2.52 | [1] |

| 2-(p-bromostyryl)-8-hydroxyquinoline | HeLa (Cervical Cancer) | 2.52 | [1] |

| Quinoline 13 | Cervical Epithelial Carcinoma | 8.3 | [2] |

| Quinoline 12 | Prostate Sarcoma | 31.37 | [2] |

Anti-inflammatory Activity: Quenching the Fire of Inflammation

Certain 2-hydroxyquinoline derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[1]

Key Pharmacophoric Features for Anti-inflammatory Activity:

-

Hydrogen Bonding Capacity: The hydroxyl and carbonyl groups are critical for interacting with the active sites of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

-

Electron-donating/withdrawing Groups: The electronic properties of substituents can significantly influence the anti-inflammatory potency.

-

Lipophilicity: Appropriate lipophilicity is crucial for cell membrane permeability and reaching intracellular targets.

Molecular docking studies of hydroxyquinolin-2-one derivatives with the COX-2 enzyme have highlighted the importance of the carbonyl and hydroxyl groups in forming key hydrogen bonds within the active site, thereby contributing to their inhibitory activity.

Signaling Pathway: NF-κB Inhibition by 2-Hydroxyquinoline Derivatives

Caption: Proposed mechanism of NF-κB pathway inhibition.

Quantitative Anti-inflammatory Data:

| Compound | IC50 (µg/mL) | Standard | Reference(s) |

| Compound 47 | 2.9 ± 0.5 | Ibuprofen (11.2 ± 1.9) | [3] |

| Compound 36 | 3.2 ± 0.2 | Ibuprofen (11.2 ± 1.9) | [3] |

| Compound 24 | 6.7 ± 0.3 | Ibuprofen (11.2 ± 1.9) | [3] |

Antimicrobial and Antidiabetic Activities

Derivatives of 2-hydroxyquinoline have also demonstrated significant activity against various pathogenic microorganisms and key enzymes involved in diabetes.[1][3]

Key Pharmacophoric Features for Antimicrobial and Antidiabetic Activity:

-

Hydroxyl Group: Structure-activity relationship studies have revealed the critical role of the hydroxyl group of the quinolone ring for potent α-amylase and α-glucosidase inhibitory activity.[3]

-

Chelating Ability: The ability to chelate metal ions is a proposed mechanism for the antimicrobial and anticancer properties of some hydroxyquinoline derivatives.[4]

Quantitative Antimicrobial and Antidiabetic Data:

| Compound | Target | MIC (µg/mL) | IC50 (µg/mL) | Reference(s) |

| Quinoline-2-one derivative (Compound 6c) | MRSA, VRE | 0.75 | - | [1] |

| Quinoline-2-one derivative (Compound 6c) | MRSE | 2.50 | - | [1] |

| 2-Hydroxyquinoline | α-Glucosidase | - | 64.4 | [3] |

| 2-Hydroxyquinoline | α-Amylase | - | 130.5 | [3] |

Experimental Protocols for Pharmacophore-Guided Drug Discovery

The identification and validation of pharmacophore features rely on a combination of computational and experimental approaches.

Computational Workflow: From Model Generation to Validation

Experimental Workflow: Pharmacophore Modeling and Virtual Screening

Caption: A typical computational workflow for pharmacophore-based drug discovery.

Protocol for Pharmacophore Model Validation:

A robust pharmacophore model must be able to distinguish between active and inactive compounds. A common validation method is the use of a test set of molecules with known activities that were not used in the model generation. The model's predictive power is assessed by its ability to correctly classify these compounds.

Experimental Protocols for Biological Evaluation

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[1]

-

Compound Treatment: Add various concentrations of the 2-hydroxyquinoline derivatives to the wells and incubate for a specified period (e.g., 48 hours).[1]

-

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours.[1]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] The IC50 value is then calculated from the dose-response curve.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution:

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the 2-hydroxyquinoline derivative.[1]

-

Preparation of Agar Plates: Add the antimicrobial solutions to molten Mueller-Hinton agar (for bacteria) or Sabraud dextrose agar (for fungi) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow it to solidify.[1]

-

Inoculation: Inoculate the agar surfaces with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Conclusion and Future Perspectives

The 2-hydroxyquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide has illuminated the key pharmacophoric features that underpin its diverse biological activities, providing a rational basis for the design of more potent and selective derivatives. The interplay of hydrogen bonding capacity, aromaticity, and the strategic placement of substituents are critical determinants of efficacy. Future research should continue to leverage computational modeling in synergy with synthetic chemistry and biological evaluation to further refine our understanding of the intricate structure-activity relationships of this privileged scaffold. The development of derivatives with improved pharmacokinetic profiles and reduced off-target effects remains a key objective in unlocking the full therapeutic potential of 2-hydroxyquinoline-based compounds.

References

- Structures of 2-hydroxyquinoline derivatives. ResearchGate.

- 2-Hydroxyquinoline and Its Structural Analogs Show Antidiabetic Effects against α-Amylase and α-Glucosidase. ResearchGate.

- Synthesis and biological evaluation of 2-quinolineacrylamides. PubMed.

- Structure-activity relationship of anticancer drug candidate quinones. PubMed.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 4. researchgate.net [researchgate.net]

Discovery and history of fluoroquinolone compounds

An In-depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds

Abstract

The fluoroquinolones represent a cornerstone class of synthetic antibacterial agents, distinguished by their broad spectrum of activity, excellent pharmacokinetic properties, and a unique mechanism of action targeting bacterial DNA synthesis. This guide provides a comprehensive technical overview of the historical evolution of these compounds, from the serendipitous discovery of their progenitor, nalidixic acid, to the rational design of successive generations with enhanced potency and expanded clinical utility. We will explore the pivotal structure-activity relationships (SAR) that guided their development, delve into the molecular intricacies of their interaction with bacterial topoisomerases, detail the primary mechanisms of resistance, and provide foundational experimental protocols relevant to their study. This document is intended for researchers, scientists, and drug development professionals seeking a deep, causality-driven understanding of this critical antibiotic class.

The Genesis: A Serendipitous Byproduct

The story of the quinolones begins not with a targeted search for antibiotics, but as an unexpected outcome of antimalarial drug synthesis. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were working on the synthesis of chloroquine.[1][2][3] During the purification process, they isolated a byproduct, 1-ethyl-7-methyl-4-oxo-[4][5]naphthyridine-3-carboxylic acid, which they named nalidixic acid.[6][7]

While technically a naphthyridine, nalidixic acid is universally regarded as the first-generation prototype of the quinolone class.[1][2][3] It exhibited modest antibacterial activity, primarily against Gram-negative bacteria, and found clinical use in 1967 for treating urinary tract infections (UTIs).[1][3][8][9] However, its utility was constrained by a narrow spectrum of activity and the rapid development of bacterial resistance, which underscored the need for more potent and robust analogs.[2][8][9] This initial discovery, born of serendipity, laid the crucial chemical groundwork for a multi-decade journey of optimization and innovation.

The Quantum Leap: Fluorination and the Birth of a New Class

The pivotal breakthrough that transformed the limited potential of nalidixic acid into a powerhouse antibiotic class was the strategic incorporation of a fluorine atom into the core chemical structure. This chemical modification gave rise to the fluoroquinolones .

In 1977, researchers at Kyorin Seiyaku in Japan synthesized norfloxacin , the first member of this new class.[10] The design of norfloxacin was a masterclass in medicinal chemistry, incorporating two critical structural changes that synergistically enhanced its antibacterial prowess:

-

A Fluorine Atom at the C-6 Position: This addition dramatically increased the compound's potency by enhancing both its penetration into the bacterial cell and its inhibitory activity against the target enzyme, DNA gyrase.[10][11][12]

-

A Piperazine Moiety at the C-7 Position: This substituent broadened the antibacterial spectrum, most notably conferring activity against the opportunistic pathogen Pseudomonas aeruginosa, a capability lacking in nalidixic acid.[10]

Norfloxacin's development marked the true beginning of the fluoroquinolone era, establishing a new pharmacophore that would serve as the template for thousands of subsequent analogs and a succession of more powerful drugs.[13]

The Evolution Through Generations: A Study in Structure-Activity Relationship (SAR)

The history of fluoroquinolones is a clear demonstration of rational drug design, where systematic modifications to a core scaffold led to predictable improvements in activity and spectrum. This evolution is best understood through a generational classification.[1] The core pharmacophore consists of a bicyclic ring with essential carboxyl and ketone groups at positions 3 and 4, respectively, which are critical for binding to the target enzymes.[12] The key to generational advancement lay in modifying the substituents at positions N-1, C-6, C-7, and C-8.[12][14]

Generational Progression of Fluoroquinolones

| Generation | Key Examples | Core Structural Features & Rationale | Antibacterial Spectrum |

| First | Nalidixic Acid | Naphthyridine core. | Narrow spectrum, primarily against Gram-negative Enterobacteriaceae.[1][15] |

| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | C-6 Fluoro (potency); C-7 Piperazine (spectrum). The N-1 Cyclopropyl group in Ciprofloxacin further boosts potency.[16][17] | Expanded Gram-negative coverage (including P. aeruginosa), moderate Gram-positive, and some atypical pathogen activity.[15][18] |

| Third | Levofloxacin, Sparfloxacin | Modifications at C-8 and N-1. Levofloxacin is the pure, more potent L-isomer of ofloxacin.[16] | Retained Gram-negative activity with significantly improved coverage of Gram-positive organisms, especially Streptococcus pneumoniae.[15][19] |

| Fourth | Moxifloxacin, Gatifloxacin, Trovafloxacin | Bulky C-7 substituents and C-8 methoxy groups. | Broadest spectrum; maintains strong Gram-negative and enhanced Gram-positive activity while gaining potent coverage against anaerobic bacteria.[1][16][19] |

This systematic evolution highlights how targeted chemical modifications translated directly into tangible clinical benefits, expanding the therapeutic reach of the fluoroquinolone class with each successive generation.

Mechanism of Action: Sabotaging DNA Replication

Fluoroquinolones are the only class of antimicrobials that directly inhibit bacterial DNA synthesis.[4][20] They achieve their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[4][21] These enzymes are vital for managing the complex topology of DNA during replication, transcription, and repair.[22]

The mechanism proceeds as follows:

-

Enzyme Action: DNA gyrase and topoisomerase IV function by creating transient double-strand breaks in the DNA, passing another segment of DNA through the break, and then resealing it.[4] This action is necessary to relieve supercoiling (gyrase) and separate daughter chromosomes after replication (topoisomerase IV).

-

Quinolone Interruption: Fluoroquinolones do not bind to the enzyme alone. Instead, they intercalate into the DNA at the site of the break and bind to the enzyme, stabilizing the "cleavable complex" where the DNA is covalently linked to the enzyme.[4][21]

-

Lethal Consequences: This stabilized drug-enzyme-DNA complex physically obstructs the progression of the DNA replication fork.[21] The accumulation of these stalled complexes leads to the generation of irreversible double-strand DNA breaks, triggering a cascade of events that results in rapid cell death.[5][21]

A crucial aspect of their activity is target preference. In general, DNA gyrase is the primary target in Gram-negative bacteria , while topoisomerase IV is the primary target in most Gram-positive bacteria .[21][23] The dual-targeting capability of later-generation fluoroquinolones is a key factor in their broader spectrum and the slower development of resistance.[1]

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, stabilizing DNA breaks and halting replication.

Bacterial Countermeasures: The Emergence of Resistance

The widespread clinical use of fluoroquinolones inevitably led to the selection and proliferation of resistant bacteria.[5] Resistance primarily arises through three validated mechanisms.

-

Target-Site Mutations: This is the most prevalent and clinically significant mechanism.[22][24][25] Spontaneous mutations occur within specific, conserved areas of the genes encoding the enzyme subunits, known as the Quinolone Resistance-Determining Regions (QRDRs).[24][26] These mutations, typically in gyrA (for gyrase) and parC (for topoisomerase IV), alter the amino acid sequence of the target proteins, thereby reducing the binding affinity of the fluoroquinolone to the enzyme-DNA complex.[4][20] High-level resistance often results from the accumulation of multiple mutations in both target enzymes.[27]

-

Reduced Intracellular Drug Accumulation: Bacteria can prevent the drug from reaching its target in sufficient concentrations via two routes:

-

Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. These mobile genetic elements can carry genes such as:

-

qnr Proteins: These proteins bind to and protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition.[20][27]

-

Modifying Enzymes: An example is a variant of an aminoglycoside acetyltransferase, AAC(6')-Ib-cr, which can chemically modify and inactivate certain fluoroquinolones like ciprofloxacin and norfloxacin.[26]

-

Efflux Pumps: Plasmids can also carry genes for their own efflux pumps.

-

While plasmid-mediated mechanisms typically confer only low-level resistance, their presence can facilitate the subsequent selection of higher-level resistance through chromosomal mutations.[20][27]

Caption: Bacteria resist fluoroquinolones via target mutations, reduced accumulation, and plasmid-mediated protection.

Foundational Experimental Protocols

The discovery and optimization of fluoroquinolones rely on robust and reproducible in vitro assays. The following are self-validating, step-by-step protocols for two of the most fundamental experiments in this field.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol quantifies the potency of a fluoroquinolone by determining the lowest concentration required to inhibit visible bacterial growth.

Methodology:

-

Preparation of Antibiotic Stock: Prepare a concentrated stock solution (e.g., 1280 µg/mL) of the test fluoroquinolone in a suitable solvent (e.g., 0.1 M NaOH, then diluted in sterile water).

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the working antibiotic solution (e.g., 128 µg/mL) to well 1.

-

Titration: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no antibiotic.

-

Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the fluoroquinolone (the first well in the dilution series) that shows no visible turbidity (i.e., complete inhibition of growth). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the effect of a fluoroquinolone on the enzymatic activity of its primary target in Gram-negative bacteria.

Methodology:

-

Reaction Mixture Preparation: For each reaction, prepare a master mix containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT), 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL bovine serum albumin (BSA).

-

Compound Dilution: Prepare serial dilutions of the test fluoroquinolone in the reaction buffer.

-

Assay Setup: To a series of microcentrifuge tubes, add:

-

200-300 ng of relaxed plasmid DNA (e.g., pBR322).

-

The desired volume of the diluted fluoroquinolone (or vehicle control).

-

Sufficient reaction mix to bring the volume to the penultimate step.

-

-

Enzyme Addition: Initiate the reaction by adding a defined unit of purified DNA gyrase enzyme to each tube. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS) and a chelating agent (e.g., EDTA).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

Visualization and Interpretation: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The control lane (no inhibitor) should show a fast-migrating band corresponding to the fully supercoiled plasmid. Increasing concentrations of an effective fluoroquinolone will result in a dose-dependent decrease in the supercoiled band and an increase in the slower-migrating relaxed plasmid band.

Conclusion

The discovery and development of the fluoroquinolone class of antibiotics is a landmark achievement in medicinal chemistry. From the accidental discovery of nalidixic acid to the highly rationalized design of fourth-generation agents, their history is one of continuous improvement driven by a deepening understanding of structure-activity relationships and molecular mechanisms. They remain a critical tool in the clinical management of bacterial infections. However, the persistent and growing challenge of bacterial resistance necessitates ongoing research. The future of this field lies in the development of novel analogs or hybrid molecules capable of evading established resistance mechanisms, targeting new bacterial processes, or acting as adjuvants to restore the efficacy of existing agents, ensuring this valuable therapeutic lineage continues to serve public health.

References

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

- Ball, P. (2000). Classification and structure-activity relationships of fluoroquinolones. Journal of Chemotherapy. [Link]

- Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases. [Link]

- Gautam, P., & Taneja, N. K. (2000). Mechanisms of resistance to fluoroquinolones. The Indian Journal of Medical Research. [Link]

- Drlica, K., & Zhao, X. (1997). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. [Link]

- Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

- Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia. [Link]